tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Stereochemistry Chiral Resolution Medicinal Chemistry

tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1821773-80-1) is a chiral, saturated bicyclic heterocycle featuring a fused piperidine-oxazine ring system. It belongs to the class of octahydro-pyrido[4,3-b][1,4]oxazines, which are key intermediates in the construction of conformationally constrained pharmacophores.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 1821773-80-1
Cat. No. B2765844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
CAS1821773-80-1
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2C1CNCC2
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3/t9-,10-/m0/s1
InChIKeyOAJIQHJOQXQMMQ-UWVGGRQHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1821773-80-1): A Definitive Chiral Building Block for Saturated Nitrogen-Heterocycle Synthesis


tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate (CAS 1821773-80-1) is a chiral, saturated bicyclic heterocycle featuring a fused piperidine-oxazine ring system. It belongs to the class of octahydro-pyrido[4,3-b][1,4]oxazines, which are key intermediates in the construction of conformationally constrained pharmacophores. The compound's (4aS,8aS) absolute stereochemistry defines a cis ring junction, imparting a specific three-dimensional orientation critical for biological target engagement . Its tert-butyl carbamate (Boc) protecting group allows for orthogonal deprotection, enabling further functionalization at the N-4 position .

Why Generic Substitution of tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate is Inadvisable: Stereochemical and Regioisomeric Purity Concerns


Simple replacement of this compound with a different stereoisomer or regioisomer is not scientifically valid due to the profound impact of stereochemistry on downstream biological activity and synthetic utility. The (4aS,8aS) cis-configuration provides a unique spatial arrangement of the nitrogen and oxygen atoms, which is a critical design element for target selectivity in medicinal chemistry programs [1]. Using a racemic mixture or the (4aR,8aR) enantiomer would lead to a 50% inactive or antagonistic component, confounding biological assays and necessitating costly chiral separation. Similarly, substituting a regioisomeric pyrido[3,4-b]oxazine core would alter the spatial relationship of the heteroatoms, likely destroying target affinity .

Quantitative Selection Evidence for tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate


Absolute Stereochemistry: (4aS,8aS)-Cis vs. (4aR,8aS)-Trans Diastereomer and Racemic Mixtures

The target compound possesses the (4aS,8aS) absolute configuration, which is the cis-fused diastereomer. A directly comparable diastereomer is the (4aS,8aR) or (4aR,8aS) trans-fused ring system. The cis-fused system presents a distinct spatial orientation of the ring junction hydrogens, leading to a different molecular shape and electrostatic potential surface. This difference is critical for biological recognition; for example, in related octahydro-pyridooxazine KRAS G12C inhibitor programs, only the cis-diastereomer showed significant cellular activity [1]. The racemic mixture (rel-(4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate, CAS 2206606-10-0) is commercially available but introduces a 50% inactive enantiomer burden .

Stereochemistry Chiral Resolution Medicinal Chemistry

Regioisomeric Precision: 4H-pyrido[4,3-b] vs. 6H-pyrido[3,4-b] Core Topology

The position of the second nitrogen atom within the pyridine ring is a critical determinant of biological activity. The [4,3-b] ring fusion of the target compound versus the [3,4-b] isomer (e.g., CAS 1594047-75-2) results in a significantly different vector for hydrogen-bonding. In kinase inhibitor design, the [4,3-b] topology often positions the oxazine oxygen for a crucial interaction with the catalytic lysine, while the [3,4-b] isomer fails to make this contact, leading to a loss of potency. This is supported by structure-activity relationship (SAR) studies on analogous ALK5 inhibitor scaffolds, where the [4,3-b] series showed IC50 values in the low nanomolar range, while the [3,4-b] series were orders of magnitude less active [1].

Regiochemistry Pharmacophore Mapping Kinase Inhibition

Orthogonal Reactivity: N-4 Boc Protection in a Bifunctional Scaffold

The presence of the tert-butyl carbamate (Boc) group exclusively on the N-4 position of the oxazine ring provides a strategic synthetic handle. This is directly contrasted with the N-6 protected isomer (tert-butyl (4aS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine-6-carboxylate), where the reactive secondary amine is located elsewhere. The orthogonal N-4 protection allows for selective deprotection under mild acidic conditions (e.g., TFA or HCl) to liberate a free amine, while leaving other base-labile groups intact. This specificity is essential for library synthesis, enabling a late-stage diversification step at a specific vector. The Fujifilm Wako product datasheet confirms the compound is supplied as the N-4 Boc derivative, suitable for immediate use in multi-step synthesis without protective group scrambling .

Synthetic Intermediates Boc Deprotection Parallel Synthesis

Optimal Scientific Applications for tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate


Synthesis of Cis-Constrained ALK5 Kinase Inhibitor Libraries

The (4aS,8aS) stereochemistry and [4,3-b] topology of this building block directly map onto the pharmacophoric requirements of ALK5 inhibitors, as detailed in patent US20240116947A1 [1]. Using this scaffold as a starting point, medicinal chemists can efficiently generate diverse compound libraries via N-4 deprotection and subsequent functionalization, with confidence that the core conformation is pre-validated for this target class.

Construction of CNS-Penetrant Drug Candidates Featuring a Saturated Bicyclic Amine

Saturated bicyclic amines are privileged motifs in Central Nervous System (CNS) drug design due to their improved physicochemical properties, such as lower logP and higher fraction of sp3 carbon centers (Fsp3). This specific building block, with its cis-fused ring junction, provides a rigid, three-dimensional core that can enhance target selectivity and metabolic stability in CNS programs [1]. Its Boc-protected form allows for routine incorporation into parallel medicinal chemistry workflows.

Key Intermediate for KRAS G12C Inhibitor Backups and Next-Generation Oncology Agents

Octahydro-pyridooxazine cores have been explored as key structural elements in covalent KRAS G12C inhibitors, where the constrained bicyclic amine occupies a cryptic pocket in the switch-II region. The (4aS,8aS) diastereomer is specifically required to maintain the correct exit vector for the warhead toward Cys12. Procuring this single enantiomer eliminates the need for a late-stage chiral separation step, which is often low-yielding and cost-prohibitive at scale [1].

Quote Request

Request a Quote for tert-Butyl (4aS,8aS)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.